6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one
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Overview
Description
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinazoline precursor, followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of 6-Bromo-3-(2-oxocyclohexyl)benzo[h]quinazolin-4-one.
Reduction: Formation of 3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one.
Substitution: Formation of 6-Methoxy-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound may exert its effects through the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-quinazolin-4-one
- 6-Bromo-3-(4-nitrobenzyl)-3H-quinazolin-4-one
- 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Uniqueness
6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
6-bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-9-13-17(12-6-2-1-5-11(12)14)20-10-21(18(13)23)15-7-3-4-8-16(15)22/h1-2,5-6,9-10,15-16,22H,3-4,7-8H2 |
InChI Key |
CMQDLOTVYOZFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O |
Origin of Product |
United States |
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